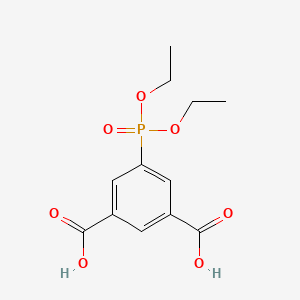
5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15O7P It is a derivative of benzene with two carboxylic acid groups and a diethoxyphosphoryl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid typically involves the phosphorylation of benzene-1,3-dicarboxylic acid. One common method is the reaction of benzene-1,3-dicarboxylic acid with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyphosphoryl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to primary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Benzene-1,3-dimethanol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets. The diethoxyphosphoryl group can form strong coordination bonds with metal ions, making it an effective ligand in MOF synthesis. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Benzene-1,3-dicarboxylic acid: Lacks the diethoxyphosphoryl group, making it less versatile in coordination chemistry.
5-Diethoxyphosphorylbenzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups in different positions, affecting its reactivity and applications.
Diethyl benzene-1,3-dicarboxylate: An ester derivative with different chemical properties and applications.
Uniqueness: 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid is unique due to the presence of both diethoxyphosphoryl and carboxylic acid groups, which confer distinct chemical reactivity and coordination capabilities. This makes it particularly valuable in the synthesis of MOFs and other advanced materials.
Propiedades
Fórmula molecular |
C12H15O7P |
|---|---|
Peso molecular |
302.22 g/mol |
Nombre IUPAC |
5-diethoxyphosphorylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H15O7P/c1-3-18-20(17,19-4-2)10-6-8(11(13)14)5-9(7-10)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
QCNPCZQNXYYWKI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC(=CC(=C1)C(=O)O)C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















